

An In-depth Technical Guide to Ethyl 2-(5-hydroxypyridin-2-yl)acetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl 2-(5-hydroxypyridin-2-yl)acetate

Cat. No.: B597037

[Get Quote](#)

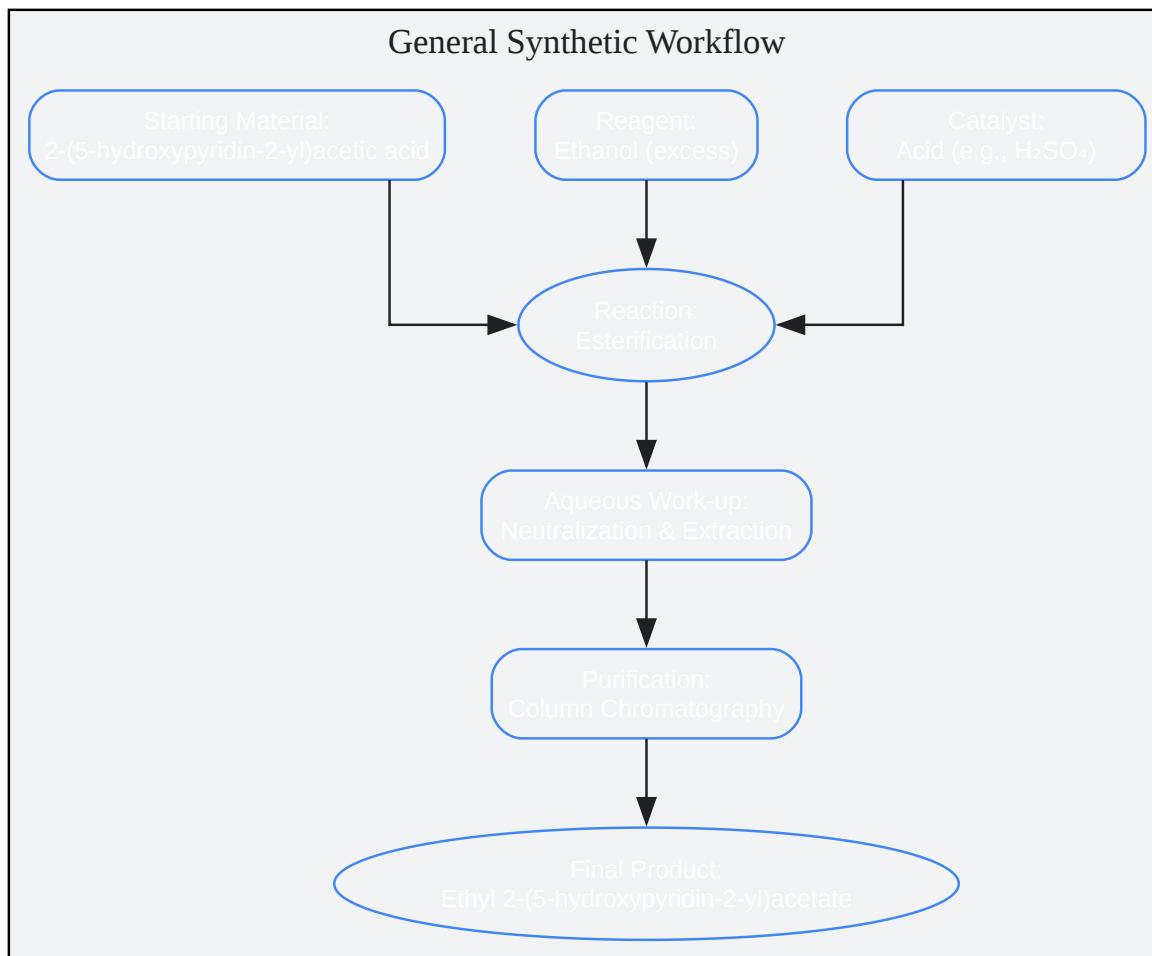
For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(5-hydroxypyridin-2-yl)acetate is a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. Its structure, featuring a pyridine ring substituted with a hydroxyl group and an ethyl acetate moiety, makes it a valuable building block in the synthesis of more complex molecules. Notably, it has been identified as a component in the development of PROTACs (Proteolysis Targeting Chimeras), a novel therapeutic modality aimed at targeted protein degradation.^[1] This guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of **Ethyl 2-(5-hydroxypyridin-2-yl)acetate**.

Chemical Properties

A summary of the core chemical and physical properties of **Ethyl 2-(5-hydroxypyridin-2-yl)acetate** is presented below. It is important to note that while basic identifiers are readily available, detailed experimental data such as melting and boiling points are not widely published in readily accessible literature.


Property	Value	Reference
Molecular Formula	C ₉ H ₁₁ NO ₃	[1]
Molecular Weight	181.19 g/mol	[1]
CAS Number	132807-30-8	[1]
Appearance	Not specified in available literature	
Purity	≥97%	[1]
Storage	Room temperature	[1]

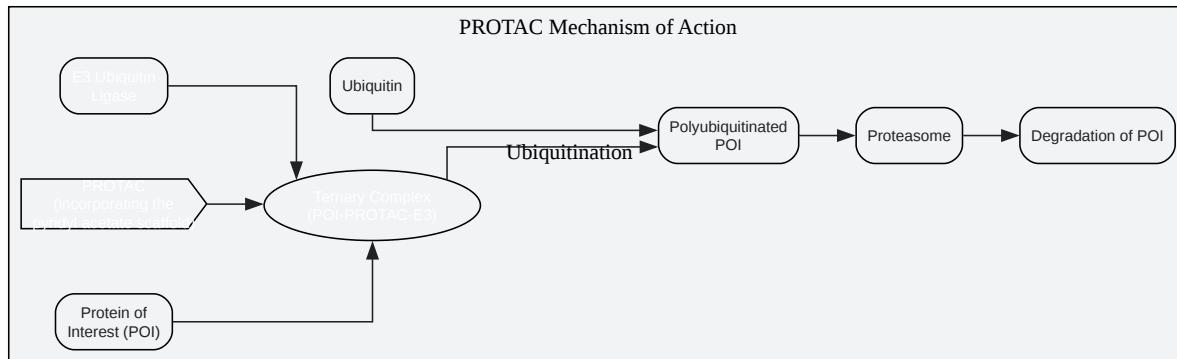
Note: The lack of publicly available experimental data for properties like melting point, boiling point, and solubility highlights the specialized nature of this compound, primarily used in targeted research applications.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **Ethyl 2-(5-hydroxypyridin-2-yl)acetate** is not readily available in peer-reviewed journals, a general synthetic approach can be inferred from related pyridyl acetate syntheses. A plausible method involves the esterification of 2-(5-hydroxypyridin-2-yl)acetic acid with ethanol in the presence of an acid catalyst.

A representative, though not identical, experimental workflow for a related synthesis is presented below to illustrate the general steps that would be involved.

[Click to download full resolution via product page](#)


Caption: A generalized workflow for the synthesis of **Ethyl 2-(5-hydroxypyridin-2-yl)acetate**.

Role in Targeted Protein Degradation

The designation of **Ethyl 2-(5-hydroxypyridin-2-yl)acetate** as a "Protein Degrader Building Block" indicates its utility in the construction of PROTACs.^[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The structure of **Ethyl 2-(5-hydroxypyridin-2-yl)acetate** provides a scaffold that can be chemically modified to incorporate a linker and a ligand for an E3 ligase, as well as a ligand for

a specific protein of interest. The hydroxyl group on the pyridine ring and the ethyl ester are potential sites for chemical modification.

[Click to download full resolution via product page](#)

Caption: The general mechanism of action for a PROTAC, where **Ethyl 2-(5-hydroxypyridin-2-yl)acetate** can serve as a core scaffold.[2][3]

Conclusion

Ethyl 2-(5-hydroxypyridin-2-yl)acetate is a specialized chemical intermediate with a clear application in the burgeoning field of targeted protein degradation. While comprehensive physical and chemical data are not widely disseminated, its structural features make it a valuable tool for medicinal chemists engaged in the design and synthesis of novel therapeutics, particularly PROTACs. Further research and publication of its detailed properties and synthetic protocols would be beneficial to the broader scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. calpaclab.com [calpaclab.com]
- 2. researchgate.net [researchgate.net]
- 3. E3 Ligands Usage in PROTAC Design [bldpharm.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl 2-(5-hydroxypyridin-2-yl)acetate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b597037#ethyl-2-5-hydroxypyridin-2-yl-acetate-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com